molecular formula C11H18N2O2 B2992252 N-Cyclopentyl-6-oxopiperidine-3-carboxamide CAS No. 1480686-83-6

N-Cyclopentyl-6-oxopiperidine-3-carboxamide

Cat. No.: B2992252
CAS No.: 1480686-83-6
M. Wt: 210.277
InChI Key: LHIILIJCFHZDBH-UHFFFAOYSA-N
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Description

N-Cyclopentyl-6-oxopiperidine-3-carboxamide is a chemical compound with significant potential in scientific research and various industrial applications. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to a piperidine ring with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopentyl-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

N-Cyclopentyl-6-oxopiperidine-3-carboxamide has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders and pain management.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Cyclopentyl-6-oxopiperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

N-Cyclopentyl-6-oxopiperidine-3-carboxamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • N-(2-cyclooctylethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide:

  • Other piperidine derivatives: Various piperidine derivatives with different substituents and functional groups, each with unique properties and applications.

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Properties

IUPAC Name

N-cyclopentyl-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-10-6-5-8(7-12-10)11(15)13-9-3-1-2-4-9/h8-9H,1-7H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIILIJCFHZDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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